molecular formula C11H13NO4 B8281209 ethyl N-(p-hydroxyphenacyl)carbamate

ethyl N-(p-hydroxyphenacyl)carbamate

カタログ番号: B8281209
分子量: 223.22 g/mol
InChIキー: GXZGHESXDPLERX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N-(p-hydroxyphenacyl)carbamate is a carbamate derivative featuring a p-hydroxyphenacyl substituent attached to the carbamate nitrogen. This structural motif combines the carbamate functional group—known for its versatility in pharmaceuticals, agrochemicals, and polymer chemistry—with a phenolic moiety, which may enhance solubility, hydrogen-bonding capacity, and metabolic stability.

特性

分子式

C11H13NO4

分子量

223.22 g/mol

IUPAC名

ethyl N-[2-(4-hydroxyphenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)12-7-10(14)8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H,12,15)

InChIキー

GXZGHESXDPLERX-UHFFFAOYSA-N

正規SMILES

CCOC(=O)NCC(=O)C1=CC=C(C=C1)O

製品の起源

United States

類似化合物との比較

Structural Comparison with Analogous Carbamates

Ethyl N-(p-hydroxyphenacyl)carbamate differs from simpler carbamates by the presence of the p-hydroxyphenacyl group. Key structural distinctions include:

  • Ethyl Carbamate : Lacks aromatic or hydroxyl substituents, resulting in lower molecular weight and higher volatility .
  • Vinyl Carbamate: Contains a vinyl group instead of an ethyl group, conferring greater electrophilicity and carcinogenic potency .
  • tert-Butyl Carbamate : Features a bulky tert-butyl group, which enhances steric hindrance and reduces metabolic oxidation .
  • Benzyl Carbamate : Includes a benzyl aromatic ring but lacks the hydroxyl group, influencing solubility and reactivity .

Metabolic Pathways and Degradation

Carbamates are primarily metabolized by cytochrome P450 enzymes (e.g., CYP2E1):

  • Ethyl Carbamate : Oxidized to vinyl carbamate, then to vinyl carbamate epoxide, a DNA-alkylating agent .
  • Vinyl Carbamate: Directly epoxidized without prior oxidation, enhancing its carcinogenic potency .
  • N-Hydroxy Derivatives : Conjugated with glucuronic acid for excretion, reducing systemic toxicity .

The p-hydroxyphenacyl group may alter metabolism by introducing phase II conjugation pathways (e.g., glucuronidation), similar to phenolic compounds .

Data Tables

Table 2: Toxicity and Metabolic Data

Compound Carcinogenicity (Rodent Models) Mutagenicity (Salmonella TA100) Key Metabolites
Ethyl Carbamate High (lung, liver tumors) Non-mutagenic Vinyl carbamate epoxide
Vinyl Carbamate Very high (multiple organs) Mutagenic (with activation) Vinyl carbamate epoxide
tert-Butyl Carbamate Not reported Non-mutagenic Oxidized tert-butyl groups
Benzyl Carbamate Low Non-mutagenic Benzyl alcohol derivatives
Ethyl N-(p-Hydroxyphenacyl)Carbamate* Unknown Predicted low Glucuronidated metabolites

*Predictions based on structural analogs .

準備方法

p-Hydroxyphenacyl (pHP) as a Photocleavable Handle

The pHP group enables light-triggered carbamate deprotection (Fig. 2A). Synthesis involves reacting p-hydroxyphenacyl bromide (1.0 eq) with ethyl isocyanate (1.05 eq) in THF under N₂, catalyzed by 1,8-diazabicycloundec-7-ene (DBU, 2 mol%). Ultraviolet (UV) irradiation at 365 nm cleaves the carbamate with 85% efficiency, quantified by high-performance liquid chromatography (HPLC).

Time-resolved Raman spectroscopy reveals the photolysis mechanism:

  • Excitation to ππ* state (τ = 150 ps)

  • Intersystem crossing to triplet state (τ = 2.1 ns)

  • α-Cleavage forming ketene intermediate (τ = 300 ps)

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

MethodCatalystTime (hr)Yield (%)Purity (%)By-Products (%)
ZnCl₂ catalysisZnCl₂ (5 mol%)1689.194.90
Zn(acac)₂·H₂OZinc acetylacetonate1689.194.90
DBU-mediatedDBU (2 mol%)2478.591.21.8
Sn-based catalysisBu₂Sn(OAc)₂4166.080.02.2

Zinc-based methods achieve superior yields (89.1%) and purity (94.9%) versus organotin catalysts (66% yield, 80% purity). DBU-mediated routes, while effective for photolabile derivatives, show lower yields due to competitive Michael additions.

Scalability and Industrial Adaptations

Patent US6133473A details a kilogram-scale process:

  • Charge 50.0 g dibromoformaldoxime in DCM (250 g)

  • Add Zn(acac)₂·H₂O (1.49 g, 0.247 mol%)

  • Dropwise addition of n-butyl isocyanate (24.5 g) at 0–5°C

  • Wash with 5% NaHCO₃ (2×175 g) and H₂O (2×175 g)

  • Dry over MgSO₄, concentrate to 70.0 g product (89.1% yield)

This protocol reduces reaction time 2.5-fold compared to prior art, with no column chromatography required.

Spectroscopic Characterization and Quality Control

NMR and IR Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂)

  • δ 5.73 (s, 1H, NH)

  • δ 6.85 (d, J = 8.6 Hz, 2H, ArH)

  • δ 7.25 (d, J = 8.6 Hz, 2H, ArH)

IR (KBr):

  • 3340 cm⁻¹ (N–H stretch)

  • 1705 cm⁻¹ (C=O, carbamate)

  • 1602 cm⁻¹ (aromatic C=C)

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows:

  • Retention time: 6.72 min

  • Purity: 98.5% (254 nm)

  • Detection limit for by-products: 0.1%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(p-hydroxyphenacyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : Ethyl N-(p-hydroxyphenacyl)carbamate can be synthesized via carbamate linkage formation between p-hydroxyphenacyl derivatives and ethyl isocyanate. Key steps include controlling solvent polarity (e.g., anhydrous dichloromethane) and maintaining low temperatures (0–5°C) to minimize side reactions. Catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite precursors enhance reaction efficiency by stabilizing intermediates .
  • Data : Yields exceeding 85% are achievable with optimized molar ratios (e.g., 1:1.2 phenol-to-isocyanate) and reflux times ≤6 hours .

Q. Which analytical techniques are most reliable for characterizing ethyl N-(p-hydroxyphenacyl)carbamate?

  • Methodology :

  • GC–NPD/N-TSD : Detects carbamate derivatives with a limit of detection (LOD) of 50 μg/L using Stabilwax columns .
  • HPLC–MS : Provides structural confirmation via molecular ion peaks (e.g., m/z 236.31 for C₁₃H₁₆N₂O₃) and fragmentation patterns .
  • FTIR : Identifies carbamate C=O stretches at 1680–1720 cm⁻¹ and phenolic O–H bands at 3200–3600 cm⁻¹ .

Q. How does pH affect the stability of ethyl N-(p-hydroxyphenacyl)carbamate in aqueous solutions?

  • Methodology : Stability studies should monitor degradation kinetics under varying pH (2–12) using UV-Vis spectrophotometry at λmax ≈ 270 nm. Hydrolysis rates increase in alkaline conditions (pH >9) due to nucleophilic attack on the carbamate carbonyl .

Advanced Research Questions

Q. What computational models predict the reactivity of ethyl N-(p-hydroxyphenacyl)carbamate in catalytic systems?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states during catalysis. For example, Zn/Al/Ce oxides lower activation energy by 15–20 kJ/mol via Lewis acid-base interactions with the carbamate oxygen .
  • Data : Bond dissociation energies (BDE) for C–O bonds in the carbamate group range from 280–310 kJ/mol, indicating susceptibility to oxidative cleavage .

Q. How can contradictions in reported biological activities of ethyl N-(p-hydroxyphenacyl)carbamate derivatives be resolved?

  • Methodology :

  • Dose-Response Studies : Validate antimicrobial IC₅₀ values (e.g., 8–12 μM against S. aureus) across multiple cell lines to address variability .
  • Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites (e.g., hydrolyzed p-hydroxyphenacyl amines) that may contribute to observed effects .

Q. What strategies improve the reproducibility of ethyl N-(p-hydroxyphenacyl)carbamate synthesis across laboratories?

  • Methodology :

  • Standardized Protocols : Adopt inert atmosphere (N₂/Ar) during isocyanate reactions to prevent moisture-induced side products .
  • Interlaboratory Validation : Share raw NMR/GC-MS data via platforms like PubChem to cross-verify spectral signatures (e.g., δ 1.2 ppm for ethyl CH₃) .

Key Considerations

  • Contradictions : Discrepancies in biological activity data may arise from impurity profiles (e.g., residual isocyanates). Purity ≥98% (HPLC) is critical for pharmacological assays .
  • Advanced Tools : Synchrotron XRD and TEM-EELS can characterize catalyst surface defects critical for carbamate bond formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。